2-Bromo-5-nitropyrazine
CAS No.: 117103-53-4
Cat. No.: VC20872797
Molecular Formula: C4H2BrN3O2
Molecular Weight: 203.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117103-53-4 |
---|---|
Molecular Formula | C4H2BrN3O2 |
Molecular Weight | 203.98 g/mol |
IUPAC Name | 2-bromo-5-nitropyrazine |
Standard InChI | InChI=1S/C4H2BrN3O2/c5-3-1-7-4(2-6-3)8(9)10/h1-2H |
Standard InChI Key | AODWTNYHOYDRJJ-UHFFFAOYSA-N |
SMILES | C1=C(N=CC(=N1)Br)[N+](=O)[O-] |
Canonical SMILES | C1=C(N=CC(=N1)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
2-Bromo-5-nitropyridine (CAS No. 4487-59-6) is a halogenated heterocyclic compound featuring a pyridine ring with a bromine atom at position 2 and a nitro group at position 5. This structural arrangement confers distinctive reactivity patterns that make it particularly valuable in organic synthesis .
Physical and Chemical Properties
The compound exists as a light yellow to light brown crystalline powder with well-defined physical characteristics. Its molecular formula is C5H3BrN2O2 with a molecular weight of 202.99 g/mol . The physical and chemical properties of 2-Bromo-5-nitropyridine are summarized in Table 1.
Table 1: Key Physical and Chemical Properties of 2-Bromo-5-nitropyridine
Property | Value |
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Molecular Formula | C5H3BrN2O2 |
Molecular Weight | 202.99 g/mol |
Physical Appearance | Light yellow to light brown crystalline powder |
Melting Point | 139-141°C (literature) |
Boiling Point | 145-147°C at 10 mmHg |
Density | 1.8727 g/cm³ (estimated) |
Refractive Index | 1.6200 (estimated) |
Flash Point | 145-147°C at 10 mmHg |
pKa | -3.24±0.10 (predicted) |
Solubility | Soluble in chloroform, hot methanol; insoluble in water |
Recommended Storage | Inert atmosphere, 2-8°C |
The compound's structure, particularly the electron-withdrawing nitro group at the 5-position and the bromine substituent at the 2-position, contributes to its reactivity profile and synthetic utility .
Synthesis Methods
2-Bromo-5-nitropyridine can be prepared through several synthetic routes, with the choice of method often depending on starting materials, scale requirements, and available equipment.
Oxidative Conversion of 2-Amino-5-bromopyridine
One of the most efficient methods for synthesizing 2-Bromo-5-nitropyridine involves the oxidation of 2-amino-5-bromopyridine using peracetic acid in glacial acetic acid. This procedure offers high yields and can be scaled for industrial production .
The synthetic protocol typically follows these steps:
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Dissolution of 2-amino-5-bromopyridine in acetic acid with stirring (temperature maintained below 30°C)
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Slow addition of peracetic acid with careful temperature control (below 30°C during addition)
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Reaction maintenance at 40°C for approximately 20 hours
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Vacuum distillation to remove acetic acid
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Addition of water followed by alkalization to pH 8 with sodium hydroxide solution
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Cooling, filtration, and drying to obtain the crude product
This method has demonstrated yields of 86.1% after recrystallization, making it particularly attractive for commercial-scale production .
Alternative Synthetic Routes
Other methods for synthesizing 2-Bromo-5-nitropyridine include:
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Direct nitration of 2-bromopyridine using mixed acids (sulfuric and nitric acids)
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Bromination of 2-nitropyridine using bromine or N-bromosuccinimide with appropriate catalysts
Table 2: Comparison of Different Synthesis Methods for 2-Bromo-5-nitropyridine
Method | Starting Material | Key Reagents | Temperature | Reaction Time | Yield (%) |
---|---|---|---|---|---|
Oxidation with peracetic acid | 2-amino-5-bromopyridine | Peracetic acid, acetic acid | 40°C | 20 hours | 86.1 |
Nitration | 2-bromopyridine | H₂SO₄, HNO₃ | 50°C | 24 hours | 58.8 |
Bromination | 2-nitropyridine | Br₂ or NBS, catalysts | Variable | Variable | Variable |
The oxidative conversion method using peracetic acid offers advantages in terms of yield, safety, and scalability compared to other methods that might involve harsher reaction conditions or more hazardous reagents .
Applications in Scientific Research and Industry
2-Bromo-5-nitropyridine serves as a versatile building block with significant applications across multiple domains, particularly in pharmaceutical development, agrochemical formulation, and materials science.
Pharmaceutical Applications
The compound plays a crucial role as a synthetic intermediate in medicinal chemistry, contributing to the development of various bioactive molecules.
Drug Development Pathways
2-Bromo-5-nitropyridine facilitates the synthesis of:
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Anticonvulsant drugs: The compound can be converted to 2-amino-5-nitropyridine through reduction processes, which serves as a precursor for drugs like gabapentin
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Anxiolytic compounds: Through palladium-catalyzed cross-coupling reactions, it forms intermediates for drugs such as alprazolam
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Antimalarial agents: It can be transformed into quinoline derivatives that serve as precursors for antimalarial drugs like chloroquine
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Anticancer compounds: Its use in Suzuki-Miyaura coupling reactions yields compounds that have shown promising activity against various cancer cell lines
Agrochemical Applications
In the agrochemical sector, 2-Bromo-5-nitropyridine serves as a key intermediate for developing crop protection products:
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Herbicide development: The compound facilitates the synthesis of novel herbicides that demonstrate effective weed control in agricultural settings
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Pesticide formulation: Its derivatives exhibit biological activity against various agricultural pests
Material Science Applications
The compound's utility extends to materials science where it contributes to the development of specialized polymers:
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It serves as a building block for creating complex polymers with tailored properties for specific applications in coatings, adhesives, and electronic materials
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The resulting materials often exhibit unique physical and chemical characteristics due to the distinctive structural features introduced by the pyridine moiety
Table 3: Application Areas of 2-Bromo-5-nitropyridine and Derived Compounds
Application Domain | Specific Uses | Product Examples | Key Structural Contributions |
---|---|---|---|
Pharmaceuticals | Drug synthesis | Anticonvulsants, anxiolytics, antimalarials, anticancer agents | Reactive site for cross-coupling; precursor for amino functionality |
Agrochemicals | Crop protection | Herbicides, pesticides | Core structure for bioactive compounds |
Materials Science | Polymer development | Specialized coatings, adhesives, electronic materials | Building block for complex polymers |
Reaction Chemistry and Transformation Pathways
The synthetic versatility of 2-Bromo-5-nitropyridine stems from its unique substitution pattern and the reactivity of its functional groups.
Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group at the 5-position activates the pyridine ring toward nucleophilic aromatic substitution at the 2-position (where the bromine is located). This reactivity pattern enables various transformations:
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Reactions with amines, alcohols, and thiols to form the corresponding 2-substituted-5-nitropyridines
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Formation of ethers and thioethers through reactions with alkoxides and thiolates
Cross-Coupling Reactions
The bromine substituent makes 2-Bromo-5-nitropyridine an excellent substrate for various palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids and esters to form 2-aryl-5-nitropyridines
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Sonogashira coupling with terminal alkynes to produce 2-alkynyl-5-nitropyridines
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Buchwald-Hartwig amination to create 2-amino-5-nitropyridines
Reduction of the Nitro Group
The nitro group at the 5-position can be selectively reduced to an amino group using various reducing agents such as:
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Catalytic hydrogenation (H₂/Pd-C)
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Metal-mediated reductions (Fe, Sn, Zn in acidic conditions)
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Hydride reductions (NaBH₄ with transition metal catalysts)
Table 4: Key Reactions of 2-Bromo-5-nitropyridine
Reaction Type | Reagents | Products | Applications |
---|---|---|---|
Nucleophilic Substitution | Amines, alcohols, thiols | 2-substituted-5-nitropyridines | Pharmaceutical intermediates |
Suzuki Coupling | Arylboronic acids, Pd catalyst | 2-aryl-5-nitropyridines | Drug precursors, electronic materials |
Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | 2-alkynyl-5-nitropyridines | Advanced materials, bioactive compounds |
Nitro Reduction | H₂/Pd-C, Fe/HCl, etc. | 2-bromo-5-aminopyridine | Pharmaceutical building blocks |
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